Ethyl 2,5-dihydroxybenzoate
Overview
Description
Ethyl 2,5-dihydroxybenzoate, also known as ethyl gentisate, is an aromatic ester. It can be synthesized from 2,5-dihydroxybenzoic acid by esterification process with absolute ethanol.
This compound is a dual modulator of bone cell differentiation. It promotes osteoblast differentiation, enhancing alkaline phosphatase activity, osteocalcin expression, and calcium deposition in human mesenchymal stem cells. This compound also inhibits RANKL-activated osteoclastogenesis in RAW 264.7 cells.
Mechanism of Action
Target of Action
Ethyl 2,5-dihydroxybenzoate, also known as ethyl gentisate, is a dual modulator of bone cell differentiation . It primarily targets osteoblasts and osteoclasts, which are key cells involved in bone formation and resorption, respectively .
Mode of Action
This compound interacts with its targets by promoting osteoblast differentiation and inhibiting osteoclast differentiation . This dual action results in enhanced bone formation and reduced bone resorption, contributing to overall bone health .
Biochemical Pathways
The compound affects the biochemical pathways involved in bone cell differentiation. It enhances alkaline phosphatase activity, osteocalcin expression, and calcium deposition in human mesenchymal stem cells, which are crucial steps in osteoblast differentiation . On the other hand, it inhibits RANKL-activated osteoclastogenesis in RAW 264.7 cells, thereby reducing bone resorption .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include enhanced osteoblast differentiation and inhibited osteoclast differentiation . This leads to increased bone formation and decreased bone resorption, which can contribute to the maintenance of healthy bone density and structure .
Biochemical Analysis
Biochemical Properties
Ethyl 2,5-dihydroxybenzoate is known to interact with various enzymes and proteins, playing a crucial role in biochemical reactions. It promotes osteoblast differentiation, enhancing alkaline phosphatase activity, osteocalcin expression, and calcium deposition in human mesenchymal stem cells . It also inhibits RANKL-activated osteoclastogenesis in RAW 264.7 cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by promoting bone formation and inhibiting bone resorption . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is evident in its ability to modulate bone cell differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level, leading to changes in gene expression that promote osteoblast differentiation and inhibit osteoclastogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . The release of this compound results in decreased bone resorption and increased bone formation around the implant .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In an osteoporotic model, it was confirmed that bone healing was increased and implant fixation was enhanced . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Metabolic Pathways
Given its role in promoting osteoblast differentiation and inhibiting osteoclastogenesis, it is likely involved in pathways related to bone metabolism .
Transport and Distribution
Given its effects on bone cells, it is likely that it interacts with transporters or binding proteins related to bone metabolism .
Properties
IUPAC Name |
ethyl 2,5-dihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUPAENRSCPHBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192600 | |
Record name | Ethyl 2,5-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3943-91-7 | |
Record name | Ethyl 2,5-dihydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3943-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,5-dihydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2,5-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,5-dihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ethyl 2,5-dihydroxybenzoate in promoting bone regeneration?
A1: While the exact mechanism of action is still under investigation, research suggests that this compound might promote bone formation and inhibit bone resorption. [] Further studies are needed to elucidate the specific pathways and molecular targets involved in its action.
Q2: How has this compound been delivered in preclinical studies for bone regeneration?
A2: Research has explored incorporating this compound into titanium implants using a poly(lactic-co-glycolic acid) (PLGA) coating for localized delivery. [] This approach aims to achieve sustained release of the compound directly at the site of bone defect, potentially enhancing its therapeutic efficacy.
Q3: What are the potential benefits of using a local delivery system for this compound in bone regeneration?
A3: Utilizing a local delivery system like the PLGA-coated titanium implants [] offers several potential advantages:
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